2-(1,3-Dioxolan-2-yl)-5-(tributylstannyl)thiazole 2-(1,3-Dioxolan-2-yl)-5-(tributylstannyl)thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18307978
InChI: InChI=1S/C6H6NO2S.3C4H9.Sn/c1-4-10-5(7-1)6-8-2-3-9-6;3*1-3-4-2;/h1,6H,2-3H2;3*1,3-4H2,2H3;
SMILES:
Molecular Formula: C18H33NO2SSn
Molecular Weight: 446.2 g/mol

2-(1,3-Dioxolan-2-yl)-5-(tributylstannyl)thiazole

CAS No.:

Cat. No.: VC18307978

Molecular Formula: C18H33NO2SSn

Molecular Weight: 446.2 g/mol

* For research use only. Not for human or veterinary use.

2-(1,3-Dioxolan-2-yl)-5-(tributylstannyl)thiazole -

Specification

Molecular Formula C18H33NO2SSn
Molecular Weight 446.2 g/mol
IUPAC Name tributyl-[2-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]stannane
Standard InChI InChI=1S/C6H6NO2S.3C4H9.Sn/c1-4-10-5(7-1)6-8-2-3-9-6;3*1-3-4-2;/h1,6H,2-3H2;3*1,3-4H2,2H3;
Standard InChI Key HTPQVZLYEWNKBZ-UHFFFAOYSA-N
Canonical SMILES CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C2OCCO2

Introduction

Structural and Molecular Characteristics

Core Architecture

2-(1,3-Dioxolan-2-yl)-5-(tributylstannyl)thiazole features a thiazole ring (C₃H₃NS) substituted at positions 2 and 5. The 1,3-dioxolane group at position 2 acts as a ketone-protecting moiety, while the tributylstannyl (Sn(C₄H₉)₃) group at position 5 confers reactivity in palladium-catalyzed cross-coupling reactions . Its molecular formula is C₁₈H₃₃NO₂SSn, with a molecular weight of 446.2 g/mol.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₃₃NO₂SSn
Molecular Weight446.2 g/mol
SMILES NotationCCCCSn(CCCC)C1=CN=C(C2OCCO2)S1
Protective Group1,3-Dioxolane
Reactive SiteTributylstannyl (Stille donor)

Synthetic Pathways

Stille Coupling Precursor Synthesis

The compound is synthesized via sequential functionalization of the thiazole ring. As demonstrated by Tarasenko and Kotliar , halogenated thiazoles serve as intermediates. For example, 2,4-dibromo-5-(1,3-dioxolan-2-yl)thiazole (17 in Scheme 3 of ) reacts with tributylstannane under palladium catalysis (Pd G3 AmPhos, 5 mol%) in toluene at 110°C for 48 hours. The dioxolane group is introduced earlier by protecting a thiazole-5-carbaldehyde with ethane-1,2-diol and p-toluenesulfonic acid .

Reaction Conditions:

  • Catalyst: Pd G3 AmPhos (5 mol%)

  • Solvent: Toluene

  • Temperature: 110°C

  • Duration: 48 hours

  • Yield: ~45% (analogous to 18c in )

Byproduct Formation and Mitigation

A notable challenge is the unintended interaction of stannanes with carbonyl groups, leading to byproducts . Proper stoichiometry and argon purging minimize these side reactions.

Physicochemical Properties

Stability and Solubility

The dioxolane group enhances solubility in polar aprotic solvents (e.g., toluene, THF), while the tributylstannyl moiety renders the compound moisture-sensitive. Storage under inert atmospheres is recommended.

Spectral Characterization

  • ¹H NMR: Peaks at δ 0.8–1.6 ppm (tributyltin alkyl protons), δ 4.0–4.3 ppm (dioxolane CH₂), and δ 6.1 ppm (dioxolane CH) .

  • LC-MS: Major ion at m/z 319 [M+H]⁺ for analogous structures .

Applications in Organic Synthesis

Stille Cross-Coupling Reactions

The compound serves as a stannane donor in Pd-catalyzed couplings, enabling the formation of carbon-carbon bonds. For instance, reacting with aryl halides yields 2-hetarylthiazoles—key intermediates in drug discovery .

Example Reaction:

2-(1,3-Dioxolan-2-yl)-5-(tributylstannyl)thiazole+Ar-XPd02-(1,3-Dioxolan-2-yl)-5-Ar-thiazole+SnBu3X\text{2-(1,3-Dioxolan-2-yl)-5-(tributylstannyl)thiazole} + \text{Ar-X} \xrightarrow{\text{Pd}^0} \text{2-(1,3-Dioxolan-2-yl)-5-Ar-thiazole} + \text{SnBu}_3\text{X}

Medicinal Chemistry Applications

Thiazole derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities . The dioxolane group can be hydrolyzed to a carbonyl, enabling further functionalization into bioactive molecules.

Future Directions

Research should focus on optimizing coupling efficiencies and exploring photocatalytic applications. Additionally, deprotection strategies for the dioxolane group could expand its utility in multistep syntheses.

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